4,5,5-trimethyldihydrofuran-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,5-trimethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)9-7(5,2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRGENJWPWBOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of the 3 Keto Precursor:
The synthesis of 3-oxo-4,5,5-trimethyldihydrofuran-2(3H)-one can be achieved through α-oxidation of the parent lactone. This can be accomplished by first generating the enolate with a base like LDA, followed by reaction with an electrophilic oxygen source, such as a MoOPH reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) or by bubbling oxygen through the enolate solution in the presence of a radical trap. Another method involves α-bromination followed by elimination with a base to form an enone, which is then epoxidized and rearranged.
Wittig Reaction:
The Wittig reaction is a reliable method for converting ketones to alkenes. masterorganicchemistry.comlibretexts.orgwikipedia.org In this case, the 3-keto lactone would be treated with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂). The ylide is typically generated in situ by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium. The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the desired exocyclic double bond and triphenylphosphine oxide. libretexts.org
| Substrate | Reagent | Base for Ylide | Solvent | Product | Typical Yield (%) |
| 3-Oxo-4,5,5-trimethyldihydrofuran-2(3H)-one | Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻) | n-BuLi | THF | 3-Methylene-4,5,5-trimethyldihydrofuran-2(3H)-one | 75-85 |
Yields are estimated based on standard Wittig reactions on α-keto esters and lactones.
Horner Wadsworth Emmons Hwe Reaction:
Quantum Chemical Calculations of Electronic and Geometric Structures
Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of this compound. These methods, rooted in the principles of quantum mechanics, can model the molecule's structure and the distribution of its electrons with a high degree of accuracy.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. colab.ws For this compound, DFT methods, such as the B3LYP functional with a suitable basis set like 6-311G++(d,p), can be employed to optimize its molecular structure. colab.ws This process determines the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation.
Theoretical calculations on related furanone derivatives have demonstrated the utility of DFT in elucidating their properties. ajchem-b.com These studies often involve the calculation of various parameters that describe the molecule's stability and reactivity.
Table 1: Calculated Geometric Parameters for a Furanone Derivative (Illustrative)
| Parameter | Value |
| Bond Length (C=O) | 1.21 Å |
| Bond Length (O-C) | 1.35 Å |
| Bond Angle (C-O-C) | 108.5° |
| Dihedral Angle | Variable |
| Note: This data is illustrative for a related furanone and not specific to this compound, as direct research data is not available. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity. pearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is likely to be localized around the oxygen atoms and the C=C double bond (if present in a tautomeric form), which are regions of higher electron density. Conversely, the LUMO would be expected to be centered on the carbonyl carbon and the C=O double bond, representing electron-deficient areas susceptible to nucleophilic attack.
Table 2: Frontier Orbital Energies for a Model Furanone System (Illustrative)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.6 |
| Note: These values are hypothetical for a model furanone system to illustrate the concept. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its hydrolysis, oxidation, or other transformations. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. cuny.edu For instance, theoretical studies on the thermal decomposition of furanones have revealed complex reaction pathways involving ring-opening and rearrangements. researchgate.net Such computational insights are instrumental in understanding the underlying mechanisms that govern the chemical behavior of these lactones.
Prediction of Spectroscopic Properties through Theoretical Methods
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, theoretical calculations can provide valuable information about its expected spectroscopic signatures.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The characteristic stretching frequency of the carbonyl group (C=O) in the lactone ring is a prominent feature that can be accurately predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predictions are highly sensitive to the molecule's geometry and electronic environment, making them a valuable tool for structure elucidation.
UV-Vis Spectroscopy: The electronic transitions between molecular orbitals, such as the n → π* transition associated with the carbonyl group, can be calculated to predict the absorption wavelengths in the UV-Vis spectrum.
These theoretical predictions of spectroscopic properties are not only crucial for identifying and characterizing the molecule but also for interpreting experimental spectra.
Advanced Analytical Methodologies for the Characterization and Quantification of Dihydrofuran 2 3h Ones
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide information on the chemical environment of individual atoms, allowing for the unambiguous structural assignment of dihydrofuran-2(3H)-ones.
While specific NMR data for 4,5,5-trimethyldihydrofuran-2(3H)-one is not available, the analysis of a closely related compound, dihydro-4,5-dimethyl-2(3H)-furanone , can serve as an illustrative example. The predicted ¹³C NMR chemical shifts for this analog are presented below.
Interactive Table: Predicted ¹³C NMR Chemical Shifts for Dihydro-4,5-dimethyl-2(3H)-furanone
| Atom | Chemical Shift (ppm) |
| C=O | 178.0 |
| C5 | 80.0 |
| C4 | 40.0 |
| C3 | 35.0 |
| C4-CH₃ | 15.0 |
| C5-CH₃ | 12.0 |
Note: The data presented is for the analog compound dihydro-4,5-dimethyl-2(3H)-furanone and is intended for illustrative purposes. nih.govspectrabase.com
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure.
Specific mass spectrometry data for this compound is not documented. However, the fragmentation of a similar compound, dihydro-4,5-dimethyl-2(3H)-furanone , can be examined to predict the expected behavior of the target compound. The mass spectrum of this analog shows characteristic fragmentation patterns for γ-lactones. nist.govnist.gov
Interactive Table: Key Mass Fragments for Dihydro-4,5-dimethyl-2(3H)-furanone
| m/z | Proposed Fragment |
| 114 | [M]⁺ (Molecular Ion) |
| 99 | [M - CH₃]⁺ |
| 71 | [M - C₂H₅O]⁺ |
| 56 | [C₄H₈]⁺ |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |
Note: The data presented is for the analog compound dihydro-4,5-dimethyl-2(3H)-furanone and is intended for illustrative purposes. nist.govnist.gov The fragmentation of furanones is influenced by the position and nature of substituents on the ring. imreblank.charkat-usa.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most characteristic vibrational mode for a lactone is the strong carbonyl (C=O) stretching absorption.
While a specific IR spectrum for this compound is not available, the typical IR absorption frequencies for a saturated γ-lactone can be predicted. The key absorption bands for a similar compound, 4,5-dimethyl-1,3-dioxol-2-one , have been studied and provide insight into the expected vibrational modes. researchgate.net
Interactive Table: Predicted IR Absorption Frequencies for a Dihydrofuran-2(3H)-one Structure
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-H stretching (alkyl) | 2850-3000 | Medium-Strong |
| C=O stretching (lactone) | 1760-1780 | Strong |
| C-O stretching | 1000-1300 | Strong |
Note: The data presented is a general prediction for a dihydrofuran-2(3H)-one structure based on known data for similar compounds and is for illustrative purposes. The study of the infrared spectra of furan (B31954) and its derivatives shows that the vibrational frequencies are influenced by the substitution on the furan ring. globalresearchonline.netudayton.edu
Advanced Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation, identification, and quantification of individual components in a mixture. Advanced methods like UHPLC offer high resolution and sensitivity, making them suitable for the analysis of trace amounts of dihydrofuran-2(3H)-ones.
Ultra-High Performance Liquid Chromatography (UHPLC) for Trace Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique that utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This makes it an ideal method for the trace analysis of lactones in various matrices.
A specific UHPLC method for this compound has not been reported. However, validated UHPLC methods for the analysis of other lactones have been successfully developed. nih.gov For instance, a method for the analysis of resorcylic acid lactones in bovine milk utilized a C18 column with a gradient elution profile, completing each run in 3.5 minutes. nih.gov Such a method could be adapted for the analysis of this compound.
Interactive Table: Illustrative UHPLC Method Parameters for Lactone Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detection | UV or Mass Spectrometry |
| Injection Volume | 1 - 5 µL |
Note: The parameters in this table are illustrative and based on methods developed for other lactones. Method development and validation would be required for the specific analysis of this compound. nih.govnih.gov
Gas Chromatography (GC) for Volatile Species and Chiral Resolution
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. Due to their characteristic volatility, γ-lactones are well-suited for GC analysis, which provides high resolution, sensitivity, and speed. The method is frequently employed for the separation and quantification of these compounds in various matrices, including food, beverages, and environmental samples. nih.govresearchgate.net
For general analysis, a capillary GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used. The choice of capillary column is critical for achieving optimal separation. Mid-polarity columns, such as those with a stationary phase containing (35%-phenyl)-methylpolysiloxane, have proven effective for separating various γ- and δ-lactone compounds, offering good peak shape and resolution. google.com Sample preparation often involves headspace solid-phase microextraction (HS-SPME), a solvent-free technique that is ideal for extracting volatile analytes from complex samples like wine. nih.govresearchgate.net
A significant challenge in the analysis of this compound is the presence of a chiral center at the C4 position, meaning it can exist as two distinct enantiomers, (R)- and (S)-. These enantiomers possess identical physical and chemical properties in an achiral environment but can exhibit different biological activities and sensory properties. Therefore, their separation and quantification are crucial. Enantioselective GC, or chiral GC, is the premier method for this purpose. nih.govuni-muenchen.de This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. uni-muenchen.de
CSPs based on derivatized cyclodextrins are the most widely used for the chiral resolution of lactones. gcms.czchromatographyonline.com These cyclic oligosaccharides create a chiral environment within the column, allowing for the separation of enantiomeric pairs. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP, which differ in their thermodynamic stability. uni-muenchen.de The selection of the specific cyclodextrin derivative and the GC temperature program are critical parameters that must be optimized to achieve baseline separation of the enantiomers. rsc.org
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column (Volatile Analysis) | DB-35MS or HP-5MS (e.g., 60 m x 0.25 mm x 0.25 µm) | google.comdshs-koeln.de |
| Column (Chiral Resolution) | Cyclodextrin-based CSP (e.g., Hydrodex β-3P, Rt-βDEXcst) | gcms.czrsc.org |
| Injection Mode | Splitless or Pulsed Splitless (e.g., 1 µL at 260°C) | google.comlabmanager.com |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | dshs-koeln.de |
| Oven Temperature Program | Initial temp 50-70°C, ramped to 200-265°C at 2-15°C/min | dshs-koeln.delabmanager.comunimi.it |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | google.comuni-muenchen.de |
Coupled Techniques (e.g., LC-MS/MS, GC-MS) in Complex Matrices
The analysis of this compound in complex matrices such as food, beverages, and biological fluids necessitates highly selective and sensitive analytical methods. Coupled, or hyphenated, techniques, which link a separation method with a detection method, are indispensable for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques in this domain.
GC-MS combines the high-efficiency separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. uni-muenchen.de As the separated components, such as γ-lactones, elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). dshs-koeln.de The mass spectrum of a compound is a unique fingerprint that allows for its unambiguous identification. For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions of the target analyte are monitored, significantly improving sensitivity and selectivity by reducing background noise. unimi.it For instance, in the analysis of γ-butyrolactone, characteristic ions at m/z 56 and 86 are often monitored for quantification and confirmation. unimi.it
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool, particularly for compounds that are less volatile or thermally labile. While many lactones are suitable for GC, LC-MS/MS provides an alternative and often complementary approach. The technique is highly sensitive and selective, making it ideal for detecting trace levels of analytes in complex samples. nih.gov In LC-MS/MS, after separation by LC, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the first mass spectrometer, where a specific "parent" ion is selected. This parent ion is then fragmented, and the resulting "daughter" ions are detected in a second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from the sample matrix. nih.gov
Sample preparation is a critical step for both GC-MS and LC-MS/MS to remove interfering substances from the matrix. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and stir bar sorptive extraction (SBSE) are commonly used to isolate and concentrate lactones from the sample prior to analysis. unimi.itresearchgate.net
Electrochemical Characterization Techniques
Electrochemical techniques, while less common than chromatographic methods for the routine analysis of simple lactones, can provide valuable information about the redox properties of this compound. These methods are based on measuring the current or potential response of an electroactive species at an electrode surface.
Cyclic Voltammetry (CV) is a primary electrochemical technique used to investigate the oxidation and reduction processes of a compound. Although the γ-lactone ring itself is generally electrochemically stable, studies on the electrochemical synthesis of γ-lactones from other starting materials indicate that related intermediates can be electroactive. acs.org For example, the electrochemical oxidative coupling of malonates and styrenes to form γ-lactones proceeds through radical intermediates and benzylic carbocations, which are generated and consumed at specific potentials. acs.org A CV study of this compound could potentially reveal information about its stability towards oxidation or reduction. The presence of substituents on the lactone ring may influence its electrochemical behavior.
While direct electrochemical detection for quantification is not standard for this compound class, voltammetric methods could theoretically be developed. This would likely require derivatization to introduce an easily oxidizable or reducible functional group. The development of such a sensor would involve optimizing parameters like pH, supporting electrolyte, and electrode material (e.g., glassy carbon electrode) to achieve a sensitive and selective response. semanticscholar.org
Thermal Analysis for Material Characterization
Thermal analysis techniques are used to measure changes in the physical and chemical properties of a material as a function of temperature. For a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful for characterization. labmanager.comuniversallab.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated in a controlled atmosphere. particletechlabs.com A TGA thermogram plots mass versus temperature and provides information on the thermal stability and decomposition profile of the compound. For a pure, non-polymeric substance like this compound, the TGA curve would be expected to show a stable baseline until the onset of volatilization or decomposition. The temperature at which significant mass loss begins is an indicator of its thermal stability. nih.gov The analysis is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidation. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com DSC is used to detect thermal events such as melting, crystallization, and glass transitions. universallab.org When analyzing this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point, and the area under this peak is proportional to the enthalpy of fusion. nih.gov Upon cooling, an exothermic peak would indicate its crystallization temperature. These values are important physical constants for material characterization. Studies on other lactones have shown a wide range of melting points and enthalpies of fusion, which are dependent on their specific molecular structure. nih.gov
Together, TGA and DSC provide a comprehensive thermal profile of the material, defining its stable temperature range and characterizing its phase transitions. labmanager.com
| Property | Technique | Information Obtained | Reference |
|---|---|---|---|
| Melting Temperature (Tm) | DSC | Temperature of solid-to-liquid phase transition (endothermic peak). | nih.govresearchgate.net |
| Enthalpy of Fusion (ΔHf) | DSC | Heat absorbed during melting (area under the melting peak). | nih.gov |
| Crystallization Temperature (Tc) | DSC | Temperature of liquid-to-solid phase transition (exothermic peak). | nih.govresearchgate.net |
| Thermal Stability | TGA | Temperature range over which the compound does not degrade. | particletechlabs.comnih.gov |
| Decomposition Temperature (Td) | TGA | Temperature at which significant mass loss due to decomposition begins. | nih.gov |
Synthesis and Development of Novel Dihydrofuran 2 3h One Derivatives for Advanced Applications
Design and Synthesis of Functionalized Analogs
The functionalization of the dihydrofuran-2(3H)-one ring is crucial for tailoring its properties for specific applications. Researchers employ a variety of synthetic strategies to introduce diverse substituents and create novel analogs. These methods range from one-pot multi-component reactions to visible-light-mediated protocols, offering efficient pathways to complex molecular architectures.
One effective approach involves the one-pot reaction of amines, aldehydes, and diethyl acetylenedicarboxylate, catalyzed by silica (B1680970) sulfuric acid, to produce highly substituted 2(5H)-furanones in high yields. Another green chemistry approach utilizes microwave irradiation to drive the reaction between a starting furanone, like (3Z)-3-((benzo nih.govrsc.orgdioxol-6-yl)methylene)-5-phenylfuran-2(3H)-one, and various electrophilic and nucleophilic reagents. rsc.org This method is efficient and allows for rapid synthesis. rsc.org Furthermore, visible-light-mediated synthesis has emerged as a mild and sustainable method. Using a bifunctional organophotocatalyst and white LEDs, a variety of diethyl 2-(phenylamino)fumarates and aldehydes can be converted into 3,4,5-trisubstituted furan-2-ones. rsc.org
These synthetic methodologies provide a robust toolkit for creating libraries of functionalized dihydrofuran-2(3H)-one derivatives, enabling systematic investigation into their structure-property relationships.
Table 1: Selected Synthetic Methodologies for Furan-2-one Derivatives This table is interactive. Click on the headers to sort.
| Method | Key Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| One-Pot 3-Component Reaction | Amines, Aldehydes, Diethyl acetylenedicarboxylate | Silica Sulfuric Acid | 3,4,5-Trisubstituted 2(5H)-furanones | rsc.org |
| Microwave-Assisted Synthesis | (3Z)-3-(...)methylene-5-phenylfuran-2(3H)-one, Electrophiles/Nucleophiles | Microwave Irradiation | Various Functionalized Furan-2(3H)-ones | rsc.org |
Optoelectronic Materials Based on Dihydrofuranone Scaffolds
The inherent electronic characteristics of the dihydrofuranone ring, particularly its potential to act as an electron-accepting moiety, make it an attractive component for the design of new optoelectronic materials.
A significant area of development is the incorporation of dihydrofuranone derivatives into "push-pull" or donor-π-acceptor (D-π-A) systems. In these chromophores, the dihydrofuranone scaffold can be functionalized to act as a potent electron acceptor (A). This acceptor unit is connected via a π-conjugated bridge (a system of alternating double and single bonds) to an electron-donating group (D). This molecular architecture facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is fundamental to many advanced optical properties. The dihydrofuranone's carbonyl group and the potential for further substitution with strongly electron-withdrawing groups (like dicyanomethylene) enhance its acceptor strength.
The optical and electrochemical properties of these push-pull dyes can be precisely tuned by systematically modifying the molecular structure. The strength of the donor and acceptor groups, as well as the length and nature of the π-conjugated bridge, directly influences the energy levels of the frontier molecular orbitals (HOMO and LUMO). For instance, using a stronger electron donor or a stronger electron-accepting dihydrofuranone derivative leads to a smaller HOMO-LUMO energy gap. This reduction in the energy gap results in a bathochromic shift (a shift to longer wavelengths) in the material's absorption and emission spectra. This tunability is critical for designing materials that absorb and emit light in specific regions of the electromagnetic spectrum, a key requirement for various optoelectronic applications.
Nonlinear Optics (NLO): The push-pull design strategy is particularly effective for creating materials with large second-order NLO properties. These materials can alter the phase, frequency, or amplitude of incident light, which is crucial for technologies like optical data storage and telecommunications. Research has demonstrated that chromophores based on a 2,5-dihydrofuran (B41785) acceptor can exhibit exceptionally large electro-optic coefficients (r₃₃), a key measure of NLO activity. For example, a chromophore using a 2-dicyanomethylen-3-cyano-4,5,-dimethyl-5-trifluoromethyl-2,5-dihydrofuran (CF₃-TCF) acceptor showed significant NLO performance.
Table 2: Electro-Optic (NLO) Performance of a CF₃-TCF-Based Chromophore This table is interactive. You can filter the data by guest/host system.
| Guest/Host System | r₃₃ Value (pm/V) at 1.3 µm | Notes |
|---|---|---|
| Doped in Poly(methyl methacrylate) (PMMA) | 128 | Demonstrates high poling efficiency. |
Organic Light Emitting Diodes (OLEDs) and Photovoltaics (PV): While specific applications of 4,5,5-trimethyldihydrofuran-2(3H)-one are not yet widely reported in OLED and PV literature, the broader class of furan-containing materials is gaining significant traction. researchgate.net Furan (B31954) derivatives are being explored as building blocks for organic semiconductors due to their favorable electronic properties, good solubility, and potential for creating rigid, planar molecular structures that facilitate charge transport. nih.gov In organic photovoltaics, polymers incorporating furan and its fused-ring derivatives, such as benzodifuran (BDF), are being developed as donor materials in bulk-heterojunction solar cells. nih.govresearchgate.net The electronegative oxygen atom in the furan ring can help to lower the HOMO energy level of the material, which can lead to a higher open-circuit voltage (Voc) in the final device. sci-hub.cat Similarly, in OLEDs, pyrone derivatives (a related class of compounds) have been synthesized and shown to exhibit strong fluorescence in the solid state, spanning the visible spectrum, making them candidates for emissive materials. researchgate.net
Bioimaging relies on fluorescent probes that can selectively label and visualize biological structures and processes. nih.govnih.gov While the dihydrofuranone scaffold is a component of many biologically active molecules, its specific use as the core of a fluorescent probe for bioimaging is not a well-documented area of research. Current literature on the development of new fluorescent probes does not prominently feature derivatives of this compound.
Photosensitizers for Photodynamic Therapy (PDT)
Photodynamic therapy (PDT) is a medical treatment that uses a combination of a photosensitizing drug and a specific type of light to create reactive oxygen species that kill targeted cells, such as cancer cells or microbes. nih.govwikipedia.org An effective photosensitizer must possess several key characteristics, including strong absorption in the red or near-infrared region of the spectrum (where light penetration into tissue is maximal), a high quantum yield of triplet state formation, and the ability to efficiently generate singlet oxygen or other reactive oxygen species. nih.gov
The most common and clinically approved photosensitizers are based on tetrapyrrole structures, such as porphyrins (e.g., Photofrin®), chlorins, and bacteriochlorins. nih.govresearchgate.net Other classes of molecules, including BODIPY dyes and phenothiazinium salts, have also been investigated. rsc.org A review of the current scientific literature indicates that derivatives of this compound are not typically explored or utilized as primary photosensitizers for photodynamic therapy. Their photochemical properties are not generally aligned with the requirements for efficient PDT agents.
Strategies for Hypoxia Overcoming in PDT
Photodynamic therapy (PDT) is a promising cancer treatment that uses a photosensitizer (PS), light, and oxygen to generate reactive oxygen species (ROS) that kill tumor cells. rsc.orgresearchgate.net A major limitation of PDT is the hypoxic (low oxygen) environment common in solid tumors, which diminishes the efficacy of oxygen-dependent photosensitizers. rsc.org Furthermore, the PDT process itself consumes oxygen, exacerbating hypoxia and potentially leading to tumor resistance and metastasis. rsc.orgnih.gov
Research into overcoming this limitation has explored the development of novel photosensitizers that are less dependent on oxygen. While direct studies on this compound are not prominent, the development of new photosensitizers often involves heterocyclic structures. One successful strategy involves designing Type I photosensitizers, which can operate in low-oxygen conditions. For instance, an unexpected finding showed that the biotinylation of Type II photosensitizers (which are oxygen-dependent) could enhance their ability to generate superoxide (B77818) anion radicals, a key feature of Type I photosensitizers. nih.gov This modification provides both tumor-targeting capabilities and better tolerance to hypoxia. nih.gov Researchers have synthesized fluorescein-based photosensitizers that, after biotinylation, demonstrate an impressive ability to generate both singlet oxygen and superoxide anion radicals, showcasing a potential universal strategy for designing hypoxia-tolerant PDT agents. nih.gov
Another approach focuses on the signaling pathways activated by PDT-induced hypoxia, such as the HIF-1 pathway. nih.gov The key regulator, HIF-1α, is upregulated during PDT and can modulate both apoptosis and the expression of immune checkpoint proteins like PD-L1. nih.gov Understanding these mechanisms is crucial for developing combination therapies that could, for example, pair PDT with immunotherapy to counteract resistance.
Targeted Delivery Conjugates
The furan and dihydrofuranone core is a valuable platform for creating targeted drug delivery systems. The ability to functionalize this heterocyclic ring allows for the attachment of polymers and targeting moieties, leading to the creation of advanced nanomedicine carriers.
One innovative approach uses furan-maleimide Diels-Alder chemistry to couple antibodies to furan-functionalized polymeric nanoparticles. nih.gov This method has been applied to co-polymers such as poly(TMCC-co-LA)-furan, creating immuno-nanoparticles designed for targeted drug delivery. nih.gov These self-assembling nanoparticles can encapsulate hydrophobic anticancer drugs like doxorubicin. A key finding was that the size of these nanoparticles, and thus their drug-loading capacity, could be controlled by adjusting the pH during formation, which ionizes carboxylic acid groups along the polymer backbone. nih.gov This strategy combines the drug-carrying capacity of the nanoparticle with the specificity of antibody-mediated targeting, offering a promising avenue for delivering potent therapies directly to cancer cells. nih.gov
Fluorescent Probes for Chemical and Biological Sensing
Fluorescent probes are indispensable tools in biochemistry and cell biology for exploring the structure and dynamics of biomolecules. While natural nucleic acids are generally non-emissive, synthetic fluorescent nucleobase analogues can be incorporated into DNA and RNA to report on their microenvironment.
The furan ring, a core component of the dihydrofuranone structure, has been successfully used in this context. Researchers have synthesized and evaluated a series of modified 2'-deoxyuridine (B118206) nucleosides where a five-membered heterocycle, including furan, is attached at the 5-position. nih.gov Among these, the furan-containing derivative was identified as a highly promising fluorescent probe due to its strong emission quantum efficiency and sensitivity to its surroundings. nih.gov
Further studies extended this concept by attaching a furan moiety to other nucleosides, including 2'-deoxycytidine, adenosine, and guanosine. nih.gov Photophysical analysis revealed that the furan-thymidine analogue, 5-(fur-2-yl)-2'-deoxyuridine, was the best candidate. It was subsequently converted into a phosphoramidite (B1245037) for site-specific incorporation into DNA oligonucleotides, where it formed stable duplexes and displayed favorable fluorescent properties, making it a valuable tool for nucleic acid research. nih.gov
Agrochemical Applications: Seed Germination Regulators and Modulators
In the field of agrochemicals, furanone derivatives have demonstrated significant potential as regulators of seed germination. A compound closely related to the subject of this article, 3,4,5-trimethyl-2(5H)-furanone , has been identified as a potent seed germination inhibitor. researchgate.netacs.orgacs.org Its promising agrochemical applications have driven the development of efficient, high-yield syntheses to enable large-scale production. researchgate.netacs.org
Conversely, other furanone derivatives act as germination stimulants. The butenolide 3-methyl-2H-furo[2,3-c]pyran-2-one , a compound found in smoke, is known to promote seed germination across a wide variety of plant species. uwa.edu.aunih.gov Research has shown it can stimulate the emergence of economically significant agricultural weeds, highlighting its potential as a tool for weed management by inducing germination before crop planting. uwa.edu.au Further analysis of smoke has identified several alkyl-substituted variants of this compound that also contribute to the germination-promoting activity of smoke extracts. nih.gov
The contrasting effects of these closely related furanone structures—some inhibiting germination while others promote it—underscore the complexity and potential of this class of compounds in developing sophisticated agrochemical solutions for crop protection and yield improvement.
Data Tables
Table 1: Research Findings on Furanone Derivatives in Agrochemicals
| Compound Name | Application | Finding | Source Index |
|---|---|---|---|
| 3,4,5-trimethyl-2(5H)-furanone | Seed Germination Inhibitor | Identified as a novel inhibitor with promising agrochemical applications; efficient, high-yield synthesis developed. | researchgate.net, acs.org, acs.org |
| 3-methyl-2H-furo[2,3-c]pyran-2-one | Seed Germination Stimulant | Promotes germination in various weed species; potential use for broad-acre weed control. | uwa.edu.au, nih.gov |
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3,4,5-trimethyl-2(5H)-furanone |
| 5-(fur-2-yl)-2'-deoxyuridine |
| 3-methyl-2H-furo[2,3-c]pyran-2-one |
| 3,5-dimethyl-2H-furo[2,3-c]pyran-2-one |
| Doxorubicin |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 4,5,5-trimethyldihydrofuran-2(3H)-one, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization of γ-keto acids or lactonization of hydroxy esters under acidic or enzymatic conditions. Key parameters include temperature control (e.g., 0–20°C for stereochemical integrity), solvent selection (methanol/water mixtures for solubility), and catalyst choice (e.g., L-proline for enantioselective synthesis). Reaction progress is monitored via TLC or GC, with purification by column chromatography .
- Experimental Design : Optimize catalyst loading (1–5 mol%) and reaction time (3–24 hours) to balance yield and purity. Use deuterated solvents (CDCl₃) for NMR tracking of intermediates .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- NMR : Analyze and NMR spectra for characteristic signals:
- : δ 1.2–1.4 ppm (methyl groups), δ 4.2–4.5 ppm (dihydrofuran ring protons).
- : δ 175–180 ppm (lactone carbonyl), δ 70–80 ppm (oxygenated carbons).
- IR : Confirm lactone C=O stretch at ~1750 cm.
- Mass Spectrometry : Molecular ion peak at m/z 128.17 (CHO) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and goggles due to potential skin/eye irritation (H315-H319-H335 hazard codes).
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can stereochemical challenges in the synthesis of this compound be addressed?
- Methodology :
- Chiral Catalysts : Use (S)-proline or Rhodium-based catalysts to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral GC or HPLC (e.g., 98% ee achieved in ).
- Crystallography : X-ray diffraction confirms absolute configuration (e.g., CCDC 1828960 for analogous dihydrofuran structures) .
Q. What computational tools are effective for predicting the reactivity and stability of this lactone?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and optimize geometry (B3LYP/6-31G* basis set).
- Molecular Dynamics : Simulate solvent interactions (e.g., methanol) to predict solubility and aggregation behavior.
- NIST Data : Validate thermodynamic properties (e.g., enthalpy of formation) against experimental databases .
Q. How can discrepancies in spectral data (e.g., unexpected splitting in NMR) be resolved?
- Methodology :
- Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C.
- COSY/NOESY : Elucidate through-space couplings to distinguish diastereomers.
- Crystallographic Validation : Compare with X-ray structures of related compounds (e.g., Br⋯Br contacts in ) .
Q. What role do non-covalent interactions (e.g., C–H⋯O) play in the solid-state packing of this compound?
- Methodology :
- X-ray Diffraction : Analyze intermolecular distances (<3.0 Å for C–H⋯O interactions).
- Hirshfeld Surface Analysis : Quantify interaction contributions using CrystalExplorer.
- Example : In , Br⋯Br contacts (3.4 Å) stabilize crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
